molecular formula C17H12Cl2N2O2S B12141497 (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12141497
M. Wt: 379.3 g/mol
InChI Key: PTPRVPPTYKWRBS-NVNXTCNLSA-N
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Description

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolone core, substituted with a dichlorobenzylidene group and a hydroxyphenylmethylamino group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminothiazole derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine bond in the thiazolone ring can be reduced to form amine derivatives.

    Substitution: The chlorine atoms on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its anticancer properties, it may induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.

    Diketene: A reactive intermediate used in the synthesis of acetoacetic acid derivatives.

Uniqueness

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern and the presence of both a thiazolone core and a hydroxyphenylmethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H12Cl2N2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C17H12Cl2N2O2S/c1-21(12-4-6-13(22)7-5-12)17-20-16(23)15(24-17)8-10-2-3-11(18)9-14(10)19/h2-9,22H,1H3/b15-8-

InChI Key

PTPRVPPTYKWRBS-NVNXTCNLSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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